4-氨基-5-氯嘧啶

描述

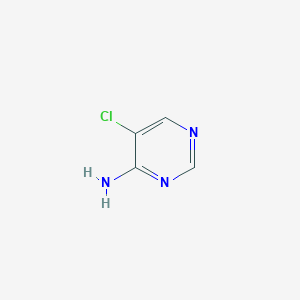

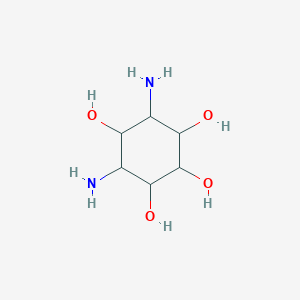

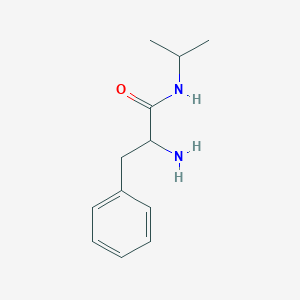

4-Amino-5-chloropyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. It is characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position on the pyrimidine ring. This structure provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 4-Amino-5-chloropyrimidine has been explored in several studies. For instance, ultrasound-mediated one-pot synthesis has been employed to create thiadiazolopyrimidine derivatives with potential anticancer activities . Another approach involves regioselective synthesis, where 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives are diversified through various reactions, including S(N)Ar and metal-catalyzed cross-coupling reactions . Additionally, the synthesis of 4-amino-5-pyrimidinecarbonitrile and its metal complexes has been reported, with the complexes exhibiting antimicrobial activity . Isoxazolopyrimidines have also been synthesized from 4-hydroxyisoxazolopyrimidines through treatment with phosphorous oxychloride, followed by reactions with ammonia or amines .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloropyrimidine derivatives has been extensively studied using various spectroscopic methods. Raman and infrared spectroscopy, along with ab initio calculations, have been used to analyze the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile, revealing details about its vibrational features and tautomeric forms . The study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine has provided insights into the hydrogen bonding patterns and molecular arrangements in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-5-chloropyrimidine is highlighted by its involvement in various reactions leading to the synthesis of biologically active compounds. For example, 2-amino-4-aryl-5-chloropyrimidine analogues have been synthesized as inhibitors of VEGFR-2 and CDK1, with studies including the synthesis chemistry, structure-activity relationship (SAR), and kinase selectivity profiling . Fused pyrimido[4,5-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine analogues have been constructed from 4-amino-2,6-dichloropyrimidine, demonstrating the compound's utility in creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-chloropyrimidine and its derivatives are crucial for their application in drug design and development. The study of cation tautomerism, twinning, and disorder in various salts and cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine has provided valuable information on the compound's solid-state characteristics, including hydrogen bonding and molecular recognition processes . Additionally, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the discovery of different supramolecular synthons and chain-like arrangements, further illustrating the compound's versatility .

科学研究应用

抗炎药物开发

4-氨基-5-氯嘧啶: 作为一种潜在的抗炎药物开发目标,它在研究中受到广泛关注。 其结构能够抑制关键炎症介质,如前列腺素E2,诱导型一氧化氮合酶和肿瘤坏死因子-α . 这使得它成为开发新药物的宝贵候选者,可以帮助管理关节炎、哮喘和其他炎症性疾病。

嘧啶衍生物的合成

该化合物是合成各种嘧啶衍生物的关键中间体。 这些衍生物已显示出广泛的药理作用,包括抗菌、抗病毒、抗真菌和抗结核活性 . 4-氨基-5-氯嘧啶在合成中的多功能性使其成为药物研究中的重要分子。

构效关系 (SAR) 研究

研究人员利用4-氨基-5-氯嘧啶探索SAR,这有助于理解分子化学结构与其生物活性之间的关系 . 这是药物设计和开发的基础,因为它指导着将先导化合物优化为更安全和更有效的药物。

有机合成

作为一种中间体,4-氨基-5-氯嘧啶在有机合成中用于创建用于各种应用的复杂分子。 其与其他化学实体的反应性允许构建具有所需特性的化合物,用于材料科学、纳米技术和其他先进领域 .

农药研究

在农药行业,4-氨基-5-氯嘧啶被用来开发可以作为杀虫剂或除草剂的化合物。 它能够干扰害虫的特定生物途径,使其成为创造更有效和环保的农业化学品的关键工具 .

抗癌研究

该化合物在嘧啶衍生物合成中的作用也扩展到抗癌研究。 一些衍生物被发现具有抑制癌细胞生长的特性,使得4-氨基-5-氯嘧啶成为创建新型抗癌药物的起点 .

金纳米粒子功能化

4-氨基-5-氯嘧啶: 可用于功能化金纳米粒子,这些纳米粒子在生物成像、生物传感和药物递送方面具有应用。 该化合物可以为将生物分子连接到纳米粒子提供反应位点,增强其在生物医学应用中的特异性和有效性 .

对一氧化氮生成的抑制作用

研究报道了4-氨基-5-氯嘧啶衍生物对免疫诱导的一氧化氮生成的潜在抑制作用。 这在某些炎症和自身免疫性疾病中尤其相关,其中一氧化氮的过度产生参与其中 .

作用机制

Target of Action

4-Amino-5-chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines are often vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s known that pyrimidines, in general, can inhibit the expression and activities of certain inflammatory mediators . For instance, 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-induced nitric oxide (NO) generation .

Biochemical Pathways

Pyrimidines are known to influence several biochemical pathways related to inflammation . They can inhibit the production of inflammatory mediators, thereby reducing inflammation and potentially leading to anti-inflammatory effects .

Pharmacokinetics

Pyrimidines, in general, are known for their drug-like properties and are often used in the synthesis of fda-approved drugs . They are usually well-absorbed and distributed in the body, metabolized efficiently, and excreted safely .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the production of inflammatory mediators, potentially leading to reduced inflammation .

安全和危害

未来方向

Research in the field of pyrimidines, including 4-Amino-5-chloropyrimidine, continues to evolve. Recent developments in the synthesis of pyrimidines have opened up new possibilities for the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines , indicating potential future directions in the synthesis of pyrimidines.

属性

IUPAC Name |

5-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNBBHICRUONJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627225 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101257-82-3 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)